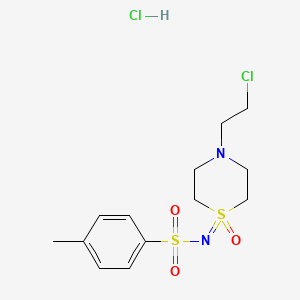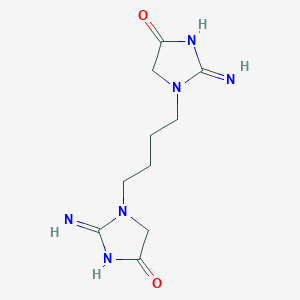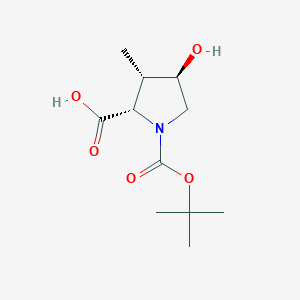
5-(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Amino-6-oxo-1H-purin-9(6H)-yl)pentanoic acid is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a purine base attached to a pentanoic acid chain. The purine base is a fundamental component of nucleic acids, making this compound relevant in biochemical and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-6-oxo-1H-purin-9(6H)-yl)pentanoic acid typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a suitable pentanoic acid precursor under controlled conditions. The reaction often requires the use of strong bases and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient processes. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Amino-6-oxo-1H-purin-9(6H)-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-(2-Amino-6-oxo-1H-purin-9(6H)-yl)pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
Mecanismo De Acción
The mechanism of action of 5-(2-Amino-6-oxo-1H-purin-9(6H)-yl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include nucleic acid synthesis and repair, making this compound relevant in genetic and cellular studies.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A nucleoside with a similar purine base but different sugar moiety.
Guanosine: Another nucleoside with a purine base, differing in the attached sugar and functional groups.
Inosine: A nucleoside with a hypoxanthine base, structurally similar but with different biological roles.
Uniqueness
5-(2-Amino-6-oxo-1H-purin-9(6H)-yl)pentanoic acid is unique due to its specific structure, which combines a purine base with a pentanoic acid chain. This combination allows it to participate in a variety of biochemical reactions and makes it a valuable tool in research and industrial applications.
Propiedades
Número CAS |
149298-99-7 |
|---|---|
Fórmula molecular |
C10H13N5O3 |
Peso molecular |
251.24 g/mol |
Nombre IUPAC |
5-(2-amino-6-oxo-1H-purin-9-yl)pentanoic acid |
InChI |
InChI=1S/C10H13N5O3/c11-10-13-8-7(9(18)14-10)12-5-15(8)4-2-1-3-6(16)17/h5H,1-4H2,(H,16,17)(H3,11,13,14,18) |
Clave InChI |
FBOBYAOBUGYMOT-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=C(N1CCCCC(=O)O)N=C(NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methoxypyrazolo[1,5-a]pyridin-2-amine](/img/structure/B12940190.png)




![13-hydroxy-10,16-bis(3-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12940230.png)
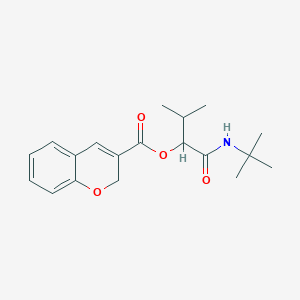
![7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-one](/img/structure/B12940237.png)
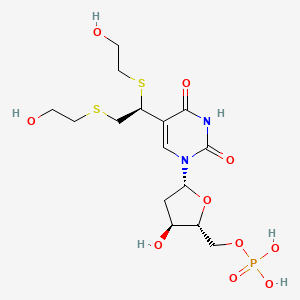

![(3,5-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}phenyl)methanol](/img/structure/B12940244.png)
